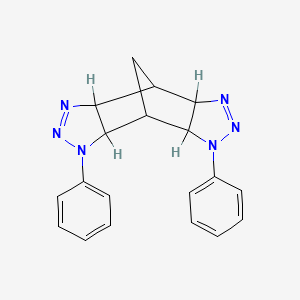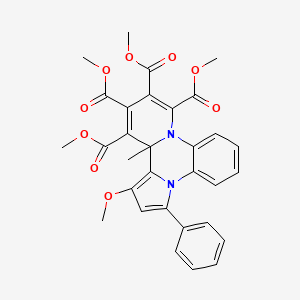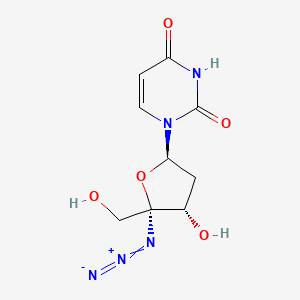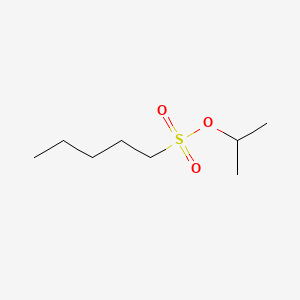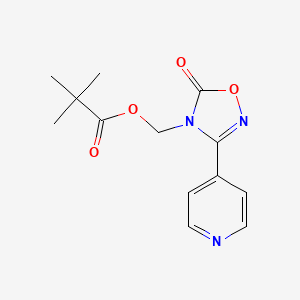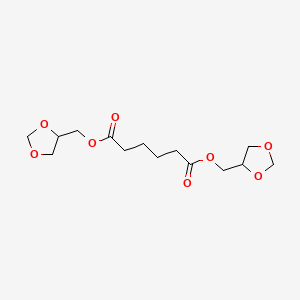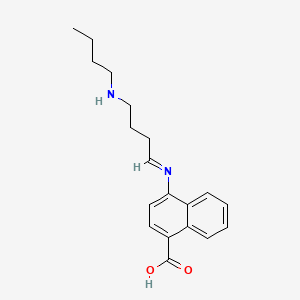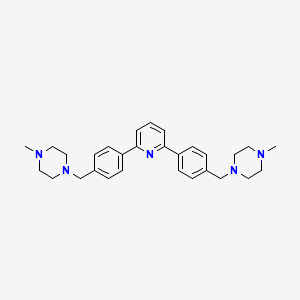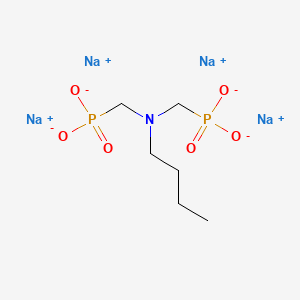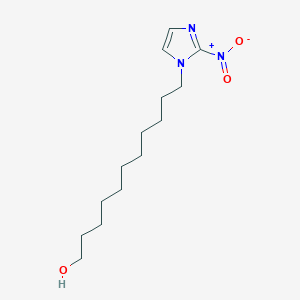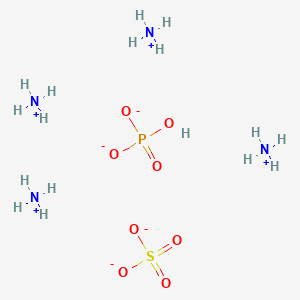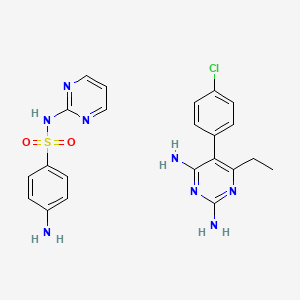
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is an organic compound with the molecular formula C20H16O5. It is a derivative of furan, a heterocyclic organic compound, and is characterized by the presence of two phenyl groups and two ester groups attached to the furan ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization to form the furan ring . The reaction conditions typically involve the use of a base such as sodium ethoxide and an acid catalyst like p-toluenesulfonic acid to facilitate the cyclization and aromatization steps .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale esterification reactions using furan-2,5-dicarboxylic acid and methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of 4,5-diphenylfuran-2,3-dicarboxylic acid.
Reduction: Formation of 4,5-diphenylfuran-2,3-dimethanol.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate has several applications in scientific research:
Wirkmechanismus
The mechanism by which dimethyl 4,5-diphenylfuran-2,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes such as signal transduction, gene expression, or metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl furan-2,5-dicarboxylate: A similar compound with two ester groups attached to the furan ring but without the phenyl groups.
Ethyl 4,5-diphenylfuran-2,3-dicarboxylate: Similar structure with ethyl ester groups instead of methyl ester groups.
Methyl 4,5-diethylfuran-2,3-dicarboxylate: Similar structure with ethyl groups on the furan ring instead of phenyl groups.
Uniqueness
Dimethyl 4,5-diphenylfuran-2,3-dicarboxylate is unique due to the presence of both phenyl groups and ester groups on the furan ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
1048-83-5 |
|---|---|
Molekularformel |
C20H16O5 |
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
dimethyl 4,5-diphenylfuran-2,3-dicarboxylate |
InChI |
InChI=1S/C20H16O5/c1-23-19(21)16-15(13-9-5-3-6-10-13)17(14-11-7-4-8-12-14)25-18(16)20(22)24-2/h3-12H,1-2H3 |
InChI-Schlüssel |
CTBVWDJDPUAGQX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(OC(=C1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


